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Abstract
JTT-654 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-

HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and metabolic syndrome.

Developed by Japan Tobacco Inc. and its subsidiary Akros Pharma Inc., JTT-654 demonstrated

promising preclinical efficacy in ameliorating insulin resistance and hyperglycemia. This

technical guide provides a comprehensive overview of the discovery, chemical synthesis, and

preclinical evaluation of JTT-654, including detailed experimental protocols and a summary of

its quantitative data. While the compound entered Phase 2 clinical trials for type 2 diabetes,

these were ultimately terminated. This document aims to serve as a valuable resource for

researchers in the field of metabolic diseases and drug discovery.

Discovery and Rationale
The discovery of JTT-654 was rooted in the therapeutic potential of inhibiting 11β-HSD1. This

enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a

glucocorticoid that can impair insulin signaling in key metabolic tissues such as the liver and

adipose tissue. Elevated cortisol levels are associated with insulin resistance, a hallmark of

type 2 diabetes. Therefore, selective inhibition of 11β-HSD1 was hypothesized to reduce local

cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism.
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While the specific details of the initial screening and lead optimization process for JTT-654 are

not extensively published, the development program focused on identifying a potent and

selective small molecule inhibitor with favorable pharmacokinetic properties for oral

administration.

Chemical Synthesis
A detailed, publicly available, step-by-step synthesis protocol for JTT-654 has not been

disclosed in the scientific literature or patents. However, based on the chemical structure of

JTT-654 and general knowledge of synthetic methodologies for other 11β-HSD1 inhibitors, a

plausible synthetic route can be conceptualized. The synthesis would likely involve the coupling

of key heterocyclic and carbocyclic building blocks through standard amide bond formation and

other carbon-carbon or carbon-heteroatom bond-forming reactions.

Chemical Structure of JTT-654:

Chemical Formula: C₂₈H₃₃F₃N₄O₃

Molecular Weight: 530.58 g/mol

CAS Number: 916828-66-5

Mechanism of Action
JTT-654 is a selective inhibitor of 11β-HSD1.[1][2][3] It acts by competitively binding to the

active site of the enzyme, thereby preventing the conversion of cortisone to cortisol.[2] This

leads to a reduction in intracellular cortisol levels in tissues where 11β-HSD1 is expressed,

such as the liver and adipose tissue. The decreased cortisol concentration is believed to

enhance insulin signaling and improve glucose uptake and utilization, ultimately leading to a

reduction in blood glucose levels.[2][3]

The signaling pathway affected by JTT-654 is illustrated in the following diagram:
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Caption: Mechanism of action of JTT-654 in inhibiting the 11β-HSD1 pathway.
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Preclinical Pharmacology
The preclinical efficacy of JTT-654 was evaluated in various in vitro and in vivo models.

In Vitro Potency and Selectivity
JTT-654 demonstrated potent inhibition of 11β-HSD1 across different species.[1][2][4]

Importantly, it exhibited high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is

crucial for avoiding adverse effects related to mineralocorticoid excess.[1][2][4]

Parameter Human Rat Mouse

11β-HSD1 IC₅₀ (nM) 4.65[1][2][4] 0.97[1][2][4] 0.74[1][2][4]

11β-HSD2 IC₅₀ (µM) > 30[1][2][4] - -

Inhibition Pattern Competitive[1][2] - -

Table 1: In Vitro Potency and Selectivity of JTT-654.

In Vivo Efficacy
The in vivo effects of JTT-654 were assessed in two key rodent models of insulin resistance

and type 2 diabetes.

Systemic administration of cortisone to rats induces a state of insulin resistance. Treatment

with JTT-654 was shown to attenuate the effects of cortisone, demonstrating its ability to

counteract glucocorticoid-driven metabolic dysfunction.[2]
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Parameter Vehicle + Cortisone
JTT-654 (1-10 mg/kg) +

Cortisone

Fasting Plasma Glucose Increased
Significantly attenuated

increase[2]

Fasting Plasma Insulin Increased
Significantly attenuated

increase[2]

Liver 11β-HSD1 Activity - Dose-dependently inhibited[1]

Adipose Tissue 11β-HSD1

Activity
- Dose-dependently inhibited[1]

Table 2: Effects of JTT-654 in a Cortisone-Induced Insulin Resistance Rat Model.

The Goto-Kakizaki (GK) rat is a non-obese genetic model of type 2 diabetes. Treatment with

JTT-654 in GK rats led to improvements in glycemic control and insulin sensitivity.[3]

Parameter Vehicle-treated GK Rats

JTT-654 (1.5-15 mg/kg,

twice daily for 19 days)

treated GK Rats

Fasting Plasma Glucose Elevated Significantly reduced[3]

Fasting Plasma Insulin Elevated Significantly reduced[3]

Adipose Tissue Glucose

Oxidation
Impaired Enhanced[3]

Hepatic Gluconeogenesis Increased Suppressed[3]

Table 3: Effects of JTT-654 in Goto-Kakizaki (GK) Rats.

Pharmacokinetics
Detailed pharmacokinetic parameters for JTT-654 are not readily available in the public

domain. However, preclinical studies in normal rats indicated that a single oral dose of 10

mg/kg of JTT-654 resulted in over 90% inhibition of 11β-HSD1 in both adipose tissue and liver

for 8 hours. The inhibitory effect decreased to approximately 70% between 8 and 24 hours
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post-dose.[2] This pharmacokinetic profile supported a twice-daily dosing regimen in the

chronic efficacy studies in GK rats to achieve complete 24-hour inhibition of the target enzyme.

[2]

Clinical Development
JTT-654 progressed to Phase 2 clinical trials for the treatment of type 2 diabetes. However, the

study was terminated. The specific reasons for the termination and the results of the clinical

trial have not been publicly disclosed.

Experimental Protocols
11β-HSD1 and 11β-HSD2 Inhibition Assay
The inhibitory activity of JTT-654 on 11β-HSD1 and 11β-HSD2 was determined using

radiolabeled substrates and recombinant enzymes or tissue microsomes.
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Caption: Workflow for the in vitro 11β-HSD inhibition assay.
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Cortisone-Induced Insulin Resistance Model in Rats
This model is used to evaluate the ability of a compound to counteract the diabetogenic effects

of excess glucocorticoids.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Acclimatize Rats

Randomly Allocate Rats
to Treatment Groups

Administer Cortisone
(e.g., subcutaneous injection)

Administer JTT-654 or Vehicle
(e.g., oral gavage)

Monitor Body Weight,
Food and Water Intake

Fast Animals Overnight

Collect Blood Samples
(e.g., from tail vein)

Measure Plasma Glucose
and Insulin

Harvest Liver and Adipose Tissue
for ex vivo 11β-HSD1 activity assay

Analyze and Compare Data
between Groups

End

Click to download full resolution via product page

Caption: Experimental workflow for the cortisone-induced insulin resistance model in rats.
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Glucose Uptake Assay in 3T3-L1 Adipocytes
This in vitro assay measures the effect of a compound on glucose uptake in differentiated fat

cells.
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Caption: Protocol for measuring glucose uptake in 3T3-L1 adipocytes.
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Conclusion
JTT-654 is a potent and selective 11β-HSD1 inhibitor that demonstrated significant promise in

preclinical models of type 2 diabetes by improving insulin sensitivity and reducing

hyperglycemia. This technical guide has summarized the available information on its discovery

rationale, chemical properties, mechanism of action, and preclinical pharmacology, including

detailed experimental protocols. Despite its promising preclinical profile, the clinical

development of JTT-654 was discontinued. The information presented herein provides a

valuable case study for researchers and professionals involved in the development of novel

therapeutics for metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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